Orienticine A
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Overview
Description
Orienticine A is a glycopeptide antibiotic compound known for its broad spectrum of antibacterial activity. It is a part of the orienticin complex, which includes other related compounds such as orienticin D . Glycopeptide antibiotics like this compound are crucial in the treatment of various bacterial infections, especially those caused by Gram-positive bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Orienticine A involves complex organic reactions, typically starting from naturally occurring precursors. The process includes multiple steps of glycosylation, where sugar moieties are attached to the core peptide structure. Specific reaction conditions such as temperature, pH, and the use of catalysts are meticulously controlled to ensure the correct formation of glycosidic bonds.
Industrial Production Methods
Industrial production of this compound is often carried out through fermentation processes using specific strains of bacteria or fungi that naturally produce the compound. These microorganisms are cultured in large bioreactors under optimized conditions to maximize yield. The compound is then extracted and purified using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Orienticine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
Orienticine A has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycopeptide synthesis and reactions.
Biology: Investigated for its role in bacterial cell wall synthesis and its interaction with bacterial enzymes.
Medicine: Explored for its potential as an antibiotic to treat resistant bacterial infections.
Industry: Utilized in the development of new antibacterial agents and in the study of antibiotic resistance mechanisms.
Mechanism of Action
Orienticine A exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, preventing their incorporation into the cell wall. This action disrupts cell wall synthesis, leading to bacterial cell lysis and death. The compound also interferes with various signal transduction pathways within the bacterial cell, further enhancing its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Teicoplanin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.
Oritavancin: A semisynthetic lipoglycopeptide with enhanced activity against resistant bacteria.
Uniqueness
Orienticine A is unique due to its specific glycosylation pattern and its broad spectrum of activity. Unlike some other glycopeptides, it shows effectiveness against a wider range of bacterial strains, making it a valuable compound in the fight against antibiotic-resistant infections.
Properties
Molecular Formula |
C73H89ClN10O26 |
---|---|
Molecular Weight |
1558.0 g/mol |
IUPAC Name |
2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-48-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)30-8-12-35(13-9-30)105-44-19-33-20-45(60(44)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)106-43-15-11-32(18-38(43)74)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102) |
InChI Key |
BURNGCVAUVZERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |
Origin of Product |
United States |
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